DMAPP

Übersicht

Beschreibung

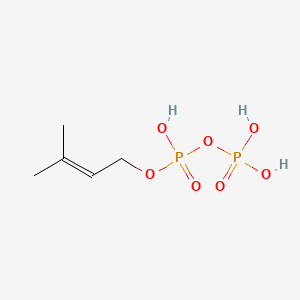

Dimethylallyldiphosphat ist eine organische Verbindung, die zur Klasse der Isoprenoidphosphate gehört. Es ist ein Schlüsselzwischenprodukt bei der Biosynthese von Terpenoiden, einer großen und vielfältigen Klasse natürlich vorkommender organischer Chemikalien. Dimethylallyldiphosphat spielt eine entscheidende Rolle im Mevalonatweg und im Methylerythritolphosphatweg, die beide für die Produktion verschiedener Biomoleküle, einschließlich Cholesterin, Ubichinon und Dolichol, unerlässlich sind .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Dimethylallyldiphosphat kann sowohl chemisch als auch enzymatisch synthetisiert werden. Ein üblicher chemischer Syntheseweg umfasst die Phosphorylierung von Dimethylallylalkohol unter Verwendung von Phosphorylchlorid und Triethylamin unter wasserfreien Bedingungen. Die Reaktion erfordert typischerweise eine Temperatur von etwa 0 °C bis 5 °C und eine inerte Atmosphäre, um Hydrolyse zu verhindern .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Dimethylallyldiphosphat häufig durch biotechnologische Methoden hergestellt. Dies beinhaltet die Verwendung von gentechnisch veränderten Mikroorganismen wie Escherichia coli, die in der Lage sind, die Verbindung über den Mevalonatweg zu überproduzieren. Die Mikroorganismen werden in Bioreaktoren unter kontrollierten Bedingungen, einschließlich optimalem pH-Wert, Temperatur und Nährstoffversorgung, kultiviert, um den Ertrag zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dimethylallyldiphosphat durchläuft verschiedene chemische Reaktionen, darunter:

Isomerisierung: Es kann durch das Enzym Isopentenyldiphosphat-Isomerase zu Isopentenyldiphosphat isomerisiert werden.

Häufige Reagenzien und Bedingungen

Hauptprodukte

Geranyldiphosphat: Wird durch die Kondensation von Dimethylallyldiphosphat mit Isopentenyldiphosphat gebildet.

Farnesyldiphosphat: Wird durch die sukzessive Addition von Isopentenyldiphosphat-Einheiten an Geranyldiphosphat gebildet.

Wissenschaftliche Forschungsanwendungen

Dimethylallyldiphosphat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Dimethylallyldiphosphat übt seine Wirkungen durch seine Rolle als Schlüsselzwischenprodukt bei der Biosynthese von Terpenoiden aus. Es dient als Substrat für verschiedene Enzyme, darunter Prenyltransferasen, die die Bildung größerer Isoprenoidverbindungen katalysieren. Die molekularen Ziele von Dimethylallyldiphosphat umfassen Farnesylpyrophosphat-Synthase und Isopentenyldiphosphat-Delta-Isomerase 1 . Diese Enzyme erleichtern die Umwandlung von Dimethylallyldiphosphat in andere essentielle Biomoleküle durch eine Reihe von Kondensations- und Isomerisierungsreaktionen .

Wirkmechanismus

Dimethylallyl diphosphate exerts its effects through its role as a key intermediate in the biosynthesis of terpenoids. It acts as a substrate for various enzymes, including prenyltransferases, which catalyze the formation of larger isoprenoid compounds. The molecular targets of dimethylallyl diphosphate include farnesyl pyrophosphate synthase and isopentenyl-diphosphate delta-isomerase 1 . These enzymes facilitate the conversion of dimethylallyl diphosphate into other essential biomolecules through a series of condensation and isomerization reactions .

Vergleich Mit ähnlichen Verbindungen

Dimethylallyldiphosphat ähnelt anderen Isoprenoidphosphaten, wie zum Beispiel:

Isopentenyldiphosphat: Ein Isomer von Dimethylallyldiphosphat, das durch Isopentenyldiphosphat-Isomerase ineinander umgewandelt werden kann.

Geranyldiphosphat: Eine größere Isoprenoidverbindung, die durch die Kondensation von Dimethylallyldiphosphat mit Isopentenyldiphosphat gebildet wird.

Dimethylallyldiphosphat ist einzigartig in seiner Rolle als Vorläufer für den Mevalonat- und den Methylerythritolphosphatweg, was es zu einem entscheidenden Zwischenprodukt bei der Biosynthese einer breiten Palette von Terpenoiden macht .

Eigenschaften

IUPAC Name |

3-methylbut-2-enyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIDRCWHNCKSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189331 | |

| Record name | 3,3-Dimethylallyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dimethylallylpyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

358-72-5 | |

| Record name | Dimethylallyl pyrophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylallyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylallyl Diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,3-Dimethylallyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylallylpyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234 - 238 °C | |

| Record name | Dimethylallylpyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.